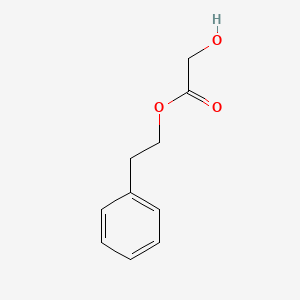
Acetic acid, hydroxy-, 2-phenylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, hydroxy-, 2-phenylethyl ester, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant floral odor, often described as having a rose-like fragrance. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylethyl acetate can be synthesized through the esterification of acetic acid with 2-phenylethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, 2-phenylethyl acetate is produced by heating acetic acid and 2-phenylethanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Phenylethyl acetate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 2-phenylethanol.
Oxidation: Phenylacetic acid and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Phenylethyl acetate has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-phenylethyl acetate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its characteristic floral scent . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
類似化合物との比較
2-Phenylethyl acetate can be compared with other similar esters:
Phenethyl alcohol: Similar in structure but lacks the acetate group, resulting in different olfactory properties.
Benzyl acetate: Another ester with a similar floral scent but derived from benzyl alcohol instead of 2-phenylethanol.
Methyl salicylate: Known for its wintergreen scent, it differs in both structure and olfactory characteristics.
These comparisons highlight the unique properties of 2-phenylethyl acetate, particularly its distinct floral fragrance and its applications in various industries.
特性
CAS番号 |
72928-38-2 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
2-phenylethyl 2-hydroxyacetate |
InChI |
InChI=1S/C10H12O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChIキー |
GCWBOYJHPSTLAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



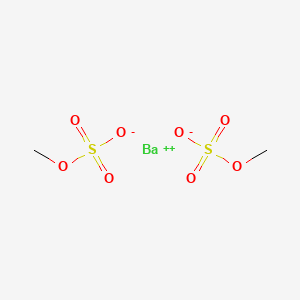
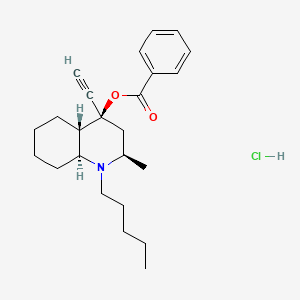
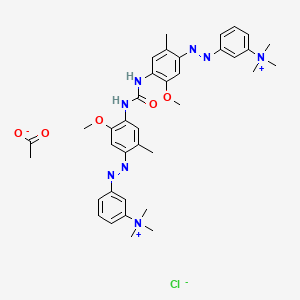
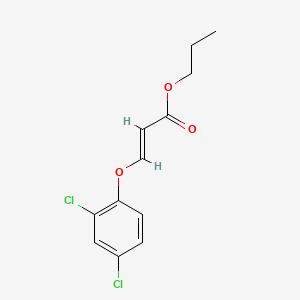

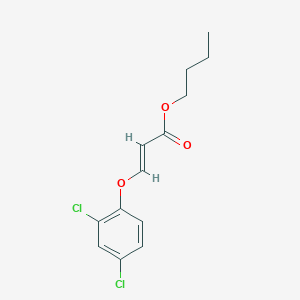
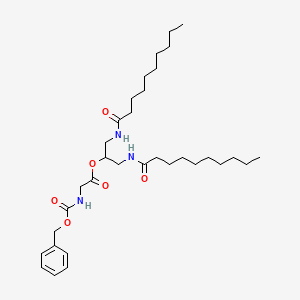
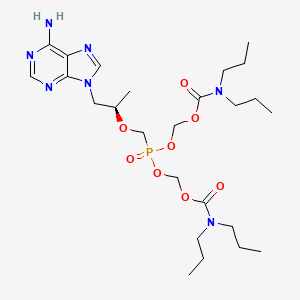
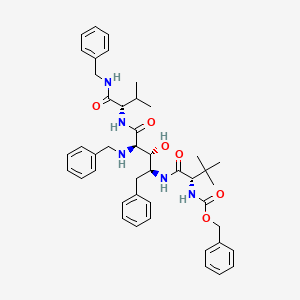
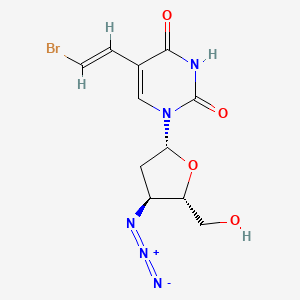

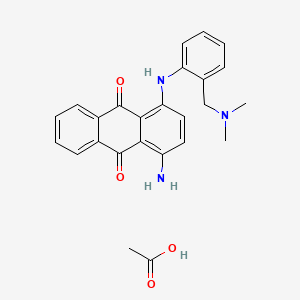
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
